3,3-Difluoro-3-phenylpropan-1-amine

Description

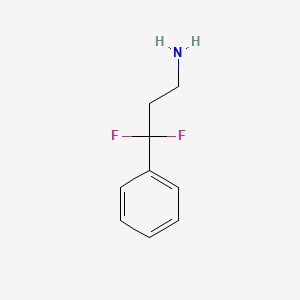

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3,3-difluoro-3-phenylpropan-1-amine |

InChI |

InChI=1S/C9H11F2N/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |

InChI Key |

UPRLNMAVZOPLOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)(F)F |

Origin of Product |

United States |

The Broad Significance of Fluorinated Organic Molecules in Contemporary Chemical Science

In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target protein. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the drug's half-life in the body. diva-portal.org Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can improve a compound's ability to permeate cell membranes. nih.gov It is estimated that approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the transformative impact of this element. researchgate.net

An Overview of Fluoroamines and Geminal Difluoroamine Scaffolds in Academic Inquiry

Fluoroamines, organic compounds containing both a fluorine atom and an amino group, are a particularly important class of fluorinated molecules. The presence of a fluorine atom, especially in close proximity to the amine, can significantly lower the amine's basicity (pKa). nih.gov This modulation of pKa is a critical tool for medicinal chemists, as it can reduce unwanted interactions with biological targets and improve a drug's pharmacokinetic profile. nih.gov

The geminal difluoroamine (B82689) scaffold, characterized by two fluorine atoms attached to the same carbon that is adjacent to a carbon bearing an amine group (a β,β-difluoroamine), is of particular interest. The CF2 group is often considered a bioisostere of a carbonyl group (C=O) or an ether oxygen. unipd.it This means it can mimic the steric and electronic properties of these common functional groups while offering improved metabolic stability. unipd.it The development of synthetic methods to create chiral β-fluoroamines and β,β-difluoroamines is an active area of research, with organocatalysis emerging as a powerful tool to produce these compounds with high enantioselectivity. nih.gov

Structural Peculiarities and Research Interest in 3,3 Difluoro 3 Phenylpropan 1 Amine Analogs

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgicj-e.org Applying this logic to this compound reveals several plausible synthetic routes.

A primary disconnection can be made at the C-N bond, suggesting a late-stage introduction of the amine. This could be achieved through methods like reductive amination of a corresponding ketone, 3,3-difluoro-3-phenylpropanal, or nucleophilic substitution on a derivative of 3,3-difluoro-3-phenylpropan-1-ol. uni.lu

Another key disconnection is the C-C bond between the alpha and beta carbons. This approach would involve building the carbon skeleton, for instance, by adding a two-carbon unit to a difluorinated phenylmethyl synthon.

However, the most common strategies focus on introducing the fluorine atoms onto a pre-formed carbon skeleton. This leads to two main retrosynthetic pathways originating from a common precursor, 3-amino-1-phenylpropan-1-one:

Pathway A (Ketone Fluorination): The target molecule can be traced back to the corresponding β-ketone. The gem-difluoro group can be installed by fluorinating a β-keto amine or a protected version thereof. This is a widely used strategy, although it can be complicated by side reactions if not optimized. nih.gov

Pathway B (Alkene/Alkyne Fluorination): An alternative disconnection across the C-F bonds points towards an unsaturated precursor, such as a cinnamyl amine derivative or a phenylpropargylamine. The difluoro group could then be installed via an addition reaction across the double or triple bond.

These disconnections form the basis for the various synthetic methodologies discussed in the following sections.

Established and Emerging Synthetic Routes to β-Difluoroamines

The synthesis of β-difluoroamines is a significant challenge in organic chemistry. Several methods have been developed, ranging from classical fluorination reactions to modern catalytic approaches that offer improved selectivity and milder reaction conditions.

Fluorination Reactions Utilizing Electrophilic and Nucleophilic Fluorine Sources

The choice between an electrophilic or nucleophilic fluorine source is fundamental to planning the synthesis of fluorinated compounds. alfa-chemistry.comwikipedia.org

Electrophilic Fluorination: These methods utilize reagents that deliver an electrophilic fluorine atom ("F+"). wikipedia.org For the synthesis of β,β-difluoroamines, a common approach involves the fluorination of a β-keto amine precursor. Ketones can be treated with reagents like (diethylamino)sulfur trifluoride (DAST) to convert the carbonyl group into a gem-difluoro group. nih.gov More modern and often safer electrophilic N-F reagents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.org These reagents are highly effective for the fluorination of enolates or enol ethers derived from the ketone precursors. wikipedia.org The mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrates and conditions. wikipedia.org

Nucleophilic Fluorination: These reactions employ a nucleophilic fluoride source (F-), such as alkali metal fluorides (KF, CsF) or hydrogen fluoride complexes (Olah's reagent). alfa-chemistry.com A typical strategy involves the reaction of a substrate with two leaving groups at the β-position, which are sequentially or simultaneously displaced by fluoride ions. While cost-effective, nucleophilic fluorination can be challenging due to the low nucleophilicity and high basicity of the fluoride ion in certain solvents. alfa-chemistry.com

| Fluorination Type | Reagent Examples | Common Precursors | Key Features |

| Electrophilic | Selectfluor, NFSI, DAST | β-Keto amines, Enolates | High selectivity; milder conditions for N-F reagents. alfa-chemistry.comwikipedia.org |

| Nucleophilic | KF, CsF, HF/Pyridine | Dihalo-alkanes, Sulfonates | Cost-effective reagents; can require harsh conditions. alfa-chemistry.com |

Application of Photoredox Catalysis in Fluorinated Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. mdpi.comacs.org This approach has been successfully applied to the synthesis of fluorinated amines. rsc.orgchemrxiv.orgenamine.net In a typical cycle, a photocatalyst, upon absorbing visible light, becomes highly oxidizing or reducing. acs.org This excited-state catalyst can then engage with a substrate through single-electron transfer (SET) to generate radical intermediates.

For the synthesis of β-difluoroamines, one strategy involves a photoredox-catalyzed cyclization of bromodifluoroethylamines to generate cyclic β-fluoroalkyl amines. rsc.orgchemrxiv.org Although this produces cyclic structures, the underlying principle of generating and controlling fluorine-containing radicals is broadly applicable. In other examples, alkyl radicals generated via photoredox catalysis can add to dehydroalanine (B155165) derivatives, followed by trapping with an electrophilic fluorine source like Selectfluor to create α-fluoro-α-amino acids. nih.gov The ability to use tertiary amines not just as reagents but as substrates for controlled oxidation opens up numerous possibilities for amine functionalization. nih.gov

The proposed mechanism often involves the photocatalyst being excited by light, followed by an electron transfer event with a radical precursor to generate an alkyl radical. nih.gov This radical then reacts with the substrate, and the resulting intermediate is fluorinated to yield the final product, completing the catalytic cycle. nih.gov

Lewis Base Catalyzed Hydrofluorination Strategies for Fluoroamines

Lewis base catalysis offers a practical method for preparing β-fluoroamines, primarily through the hydrofluorination of aziridines. organic-chemistry.orgacs.orgnih.gov In this strategy, a Lewis base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), catalyzes the in situ generation of an amine-HF reagent from a latent HF source like benzoyl fluoride and a non-nucleophilic alcohol. ucla.edutcichemicals.com

This method demonstrates high yields and excellent regio- and diastereoselectivity for the ring-opening of various aziridines. organic-chemistry.org The reaction proceeds under mild conditions and can be performed on a gram scale in standard glassware without the strict exclusion of air or moisture, which is a significant practical advantage. ucla.edu While this method directly yields monofluoroamines, its principles highlight the utility of generating reactive fluorinating agents in situ under catalytic control, a concept that could potentially be adapted for difluorination strategies.

Continuous Flow Synthesis Techniques for Difluoroamine (B82689) Systems

Continuous flow chemistry has become an important technique, especially for reactions involving hazardous reagents or unstable intermediates. publish.csiro.auresearchgate.net The synthesis of difluoroamines can be achieved using direct fluorination with elemental fluorine (F2), a highly reactive and toxic gas. Performing such reactions in a microreactor minimizes the volume of hazardous material present at any given time, significantly improving safety. publish.csiro.auworktribe.com

In a typical setup, a solution of the substrate (e.g., a perfluoroaniline) and diluted fluorine gas are introduced into separate channels of a microreactor. publish.csiro.au The high surface-area-to-volume ratio ensures rapid mixing and efficient heat transfer, allowing for precise control over the reaction. This methodology has been successfully used to synthesize perfluoroaryl difluoroamine derivatives. publish.csiro.auresearchgate.net The continuous nature of the process also allows for high throughput and straightforward scaling by operating multiple reactors in parallel. researchgate.net

Enzymatic and Biocatalytic Approaches for Asymmetric Fluoroamine Synthesis

Biocatalysis provides an attractive, green alternative to traditional chemical synthesis, offering exceptional selectivity under mild conditions. researchgate.net The development of enzymatic methods for creating chiral fluorinated compounds is a rapidly advancing field. the-innovation.org Enzymes create a specific chiral environment within their active site, enabling precise control over stereochemistry that is often difficult to achieve with small-molecule catalysts. the-innovation.org

For example, engineered transaminases have been developed to synthesize chiral amines from ketones with high enantioselectivity, a process famously applied to the manufacture of sitagliptin. scispace.com This concept can be extended to fluorinated ketones. Additionally, type II pyruvate (B1213749) aldolase (B8822740) HpcH and its engineered variants have been shown to catalyze the aldol (B89426) reaction of β-fluoro-α-ketoacids with various aldehydes. researchgate.netnih.gov This reaction provides access to enantiopure secondary or tertiary fluorides, demonstrating the potential of biocatalytic C-C bond formation to construct complex chiral fluorinated molecules. nih.gov These enzymatic approaches are crucial for producing single-enantiomer fluorinated drug candidates, enhancing their efficacy and reducing potential side effects.

Geminal Difluorination of Precursors (e.g., Allylic or Halogenoamines)

The direct geminal difluorination of allylic or halogenoamines to produce compounds like this compound presents a significant challenge. However, several related methodologies for the geminal difluorination of other functional groups can be adapted for this purpose. A plausible and highly effective strategy involves the geminal difluorination of a suitable ketone precursor.

One of the most common methods for the synthesis of gem-difluoro compounds is the deoxofluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgrsc.org For the synthesis of this compound, this would involve the preparation of the corresponding β-amino ketone, 3-amino-1-phenylpropan-1-one, followed by treatment with a deoxofluorinating agent. The reaction conditions can vary significantly depending on the substrate, from low temperatures to prolonged heating. rsc.org

Another approach involves the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) and triphenylphosphine (B44618) (PPh3) for the gem-difluoroolefination of carbonyl compounds. nih.gov This method could be adapted to produce a gem-difluoroolefin intermediate, which would then require subsequent reduction and amination to yield the target compound.

A more recent and versatile method is the migratory geminal difluorination of aryl-substituted alkenyl N-methyliminodiacetyl (MIDA) boronates. nih.gov This protocol utilizes commercially available pyridine-hydrofluoric acid (Py·HF) as the fluorine source and a hyperiodine reagent as the oxidant, providing access to α- and β-difluorinated alkylboron compounds under mild conditions. nih.gov This could be a potential route to a precursor of this compound.

Furthermore, oxidative desulfurization-difluorination of alkyl aryl thioethers offers another pathway. nih.gov This method, employing reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and Py·9HF, proceeds through a fluoro-Pummerer-type rearrangement. nih.gov

The table below summarizes various geminal difluorination methods applicable to precursors of this compound.

| Precursor Type | Reagents | Key Features |

| β-Amino Ketone | DAST, Deoxo-Fluor | Direct deoxofluorination of the carbonyl group. organic-chemistry.orgrsc.org |

| Carbonyl Compound | TMSCF2Cl, PPh3 | Forms a gem-difluoroolefin intermediate. nih.gov |

| Alkenyl MIDA Boronate | Py·HF, Hyperiodine oxidant | Mild conditions, provides difluorinated alkylboron compounds. nih.gov |

| Alkyl Aryl Thioether | DBH, Py·9HF | Oxidative desulfurization-difluorination. nih.gov |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective methods to access enantiopure fluorinated amines is a critical area of research, as the biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, which contains a stereocenter at the C1 position, several asymmetric strategies can be envisioned.

A powerful approach involves the use of chiral primary amine catalysis for the asymmetric fluorination of carbonyl compounds. nih.govacs.org By reacting a β-ketocarbonyl precursor with an electrophilic fluorinating agent in the presence of a chiral primary amine catalyst, it is possible to generate enantiomerically enriched fluorinated products. nih.gov A key advantage of this method is the ability to switch the enantioselectivity by simply changing the fluorinating reagent. nih.govacs.org This strategy could be applied to a suitable β-ketoester or β-ketoamide, which could then be converted to the desired amine.

Transaminases also present an environmentally attractive method for the stereoselective synthesis of chiral amines. These biocatalysts can be used for the asymmetric synthesis of enantiopure amines from prochiral ketones with high conversion and enantiomeric excess. nih.gov While direct application to a difluorinated ketone might be challenging, a chemoenzymatic approach combining chemical fluorination with a subsequent enzymatic resolution or asymmetric amination could be a viable route.

Another strategy involves the asymmetric trifluoromethylation of imines using chiral catalysts, which has been well-studied. thieme-connect.dewikipedia.org Although this introduces a trifluoromethyl group rather than a difluoromethyl group, the principles of using chiral ammonium (B1175870) fluorides or other chiral catalysts to control the stereochemical outcome of nucleophilic additions to imines are highly relevant. thieme-connect.dewikipedia.org A similar catalytic system could potentially be developed for the asymmetric addition of a difluoromethyl nucleophile to an appropriate imine precursor.

The following table outlines potential strategies for the stereoselective synthesis of this compound derivatives.

| Synthetic Strategy | Key Features | Potential Precursor |

| Chiral Primary Amine Catalysis | Reagent-controlled enantioselectivity, high yields and ee. nih.govacs.org | β-Ketoester or β-ketoamide |

| Transaminase-mediated Synthesis | Green and economical, high conversion and ee. nih.gov | Prochiral difluorinated ketone |

| Asymmetric Nucleophilic Addition | Use of chiral catalysts to control stereochemistry. thieme-connect.dewikipedia.org | Imine precursor |

Sustainable and Green Chemistry Considerations in Difluoroamine Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of fluorinated amines, including this compound, can benefit from the application of these principles.

A key consideration is the choice of fluorinating agent. Traditional reagents like DAST are effective but can be hazardous. The development of greener alternatives is an active area of research. For instance, the use of SF6, a potent greenhouse gas, as a feedstock for generating deoxyfluorination reagents is being explored as a more sustainable option. nih.govacs.org Electrochemical fluorination methods, such as the Simons process, offer a cost-effective alternative to using hazardous fluorine gas, although they can sometimes result in lower yields. dovepress.com

The use of catalytic methods, as discussed in the stereoselective synthesis section, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. Biocatalysis, using enzymes like transaminases, is a particularly sustainable approach as it operates under mild conditions in aqueous media. nih.gov

Key green chemistry considerations for the synthesis of this compound are summarized in the table below.

| Green Chemistry Aspect | Approach | Benefit |

| Fluorinating Agent | Use of SF6-derived reagents, electrochemical methods. nih.govacs.orgdovepress.com | Reduced hazard compared to traditional reagents. |

| Catalysis | Chiral primary amine catalysis, biocatalysis (transaminases). nih.govnih.gov | Reduced waste, milder reaction conditions. |

| Atom Economy | Utilization of CO2 as a C1 source. nih.govacs.orgresearchgate.net | Use of a renewable and abundant feedstock. |

| Solvent Choice | Use of environmentally benign solvents. | Reduced environmental impact. |

Reactivity of the Primary Amine Functional Group

The primary amine group (-NH2) is a key site for derivatization due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

Acylation and Sulfonylation Reactions

Primary amines readily react with acylating agents like acid chlorides, anhydrides, and esters to form stable amide derivatives. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Hypothetical Acylation and Sulfonylation Data

| Reagent | Product Structure | Product Name | Theoretical Conditions |

|---|---|---|---|

| Acetyl chloride | N-(3,3-difluoro-3-phenylpropyl)acetamide | Inert solvent, base (e.g., triethylamine) |

Alkylation and Reductive Amination Pathways

The primary amine can be alkylated by reacting it with alkyl halides. However, this method often leads to a mixture of mono-, di-, and even tri-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Hypothetical Reductive Amination Data

| Carbonyl Compound | Reducing Agent | Product Structure | Product Name |

|---|---|---|---|

| Acetone | NaBH(OAc)3 | N-isopropyl-3,3-difluoro-3-phenylpropan-1-amine |

Formation of Amide and Imine Derivatives

As mentioned, amides are readily formed via acylation. Imines, on the other hand, are formed through the condensation reaction of the primary amine with aldehydes or ketones, typically under acidic catalysis to facilitate the dehydration step. The formation of the C=N double bond is a reversible process.

Functionalization of the Phenyl Moiety

The phenyl group can undergo various substitution reactions, although the presence of the difluoroalkyl side chain may influence the regioselectivity and reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene (B151609) ring. The directing effect of the existing substituent determines the position of the incoming electrophile. The 3,3-difluoro-3-phenylpropyl group is generally considered to be an ortho-, para-director, although its electronic and steric effects would need to be experimentally determined. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Hypothetical Electrophilic Aromatic Substitution Data

| Reagent | Catalyst | Product(s) |

|---|---|---|

| HNO3 | H2SO4 | Mixture of ortho- and para-nitro derivatives |

| Br2 | FeBr3 | Mixture of ortho- and para-bromo derivatives |

Metal-Catalyzed Cross-Coupling Reactions on Phenyl Halide Derivatives

Should the phenyl ring of this compound be halogenated (e.g., via EAS), these aryl halide derivatives could serve as substrates in metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings would allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.

Hypothetical Suzuki Coupling Data

| Aryl Halide Derivative | Coupling Partner | Catalyst System | Product |

|---|

Investigations into the Reactivity of the Geminal Difluoro Carbon Center

The reactivity of the geminal difluoro carbon center in this compound is a subject of significant academic and industrial interest. This functional group can be anticipated to undergo a variety of transformations, primarily dictated by the electronic effects of the two fluorine atoms and the adjacent phenyl ring.

One of the key potential reactions of the C-F bonds at the benzylic position is nucleophilic substitution. While the C-F bond is the strongest single bond to carbon, its activation can be achieved under specific conditions. For benzylic fluorides, activation via hydrogen bond donors has been shown to facilitate nucleophilic substitution reactions. rsc.orgnih.govmdpi.com This approach could potentially be applied to this compound, where one of the fluorine atoms could be displaced by a nucleophile, leading to a monofluorinated product. The reaction would likely proceed through an S_N1-type mechanism, involving the formation of a stabilized benzylic cation.

Another plausible reaction pathway involves elimination. Under basic conditions, dehydrofluorination could occur to form a vinyl fluoride. This transformation would be driven by the acidity of the proton on the adjacent carbon, which is enhanced by the electron-withdrawing nature of the gem-difluoro group. The resulting fluorinated alkene would be a versatile intermediate for further functionalization.

Furthermore, the gem-difluoro group can act as a bioisostere for a carbonyl group or an ether linkage, making it a valuable moiety in medicinal chemistry. researchgate.net The chemical stability of the difluoromethylene group, coupled with its ability to modulate the lipophilicity and metabolic stability of a molecule, underscores the importance of understanding its reactivity.

Research into the reactivity of similar gem-difluoro compounds has shown that they can participate in a range of reactions, including C-H functionalization and cross-coupling reactions, often mediated by transition metal catalysts. nih.gov While direct studies on this compound are not extensively documented, the established reactivity of related fluorinated compounds provides a strong basis for predicting its chemical behavior.

Synthesis of Polyfunctionalized and Advanced Scaffolds Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a reactive gem-difluoro center and a versatile primary amine, makes it an attractive starting material for the synthesis of complex, polyfunctionalized molecules and advanced scaffolds.

A significant application of this compound is envisioned in the synthesis of fluorinated nitrogen-containing heterocycles, such as piperidines and other related structures. These motifs are prevalent in a vast number of pharmaceuticals and agrochemicals. nih.gov The intramolecular cyclization of derivatives of this compound could provide a direct route to such valuable scaffolds. For instance, N-acylation or N-alkylation of the primary amine followed by an intramolecular nucleophilic attack on the benzylic carbon could lead to the formation of a six-membered ring system.

The synthesis of fluorinated piperidine (B6355638) derivatives is a particularly active area of research. nih.govresearchgate.netresearchgate.netjyu.fi Methodologies often involve the dearomatization-hydrogenation of fluoropyridine precursors or the cyclization of acyclic fluorinated amino compounds. nih.gov this compound could serve as a key precursor in strategies aiming to construct fluorinated piperidines with a phenyl substituent at a stereocenter.

The primary amine group can be readily derivatized to introduce a wide range of functionalities. For example, reaction with various electrophiles can yield amides, sulfonamides, ureas, and other derivatives. These derivatization reactions can be used to build molecular complexity and to modulate the properties of the resulting compounds. The table below illustrates some potential derivatization reactions of the amine group.

| Reactant | Product Class | Potential Application |

| Acyl Chloride | Amide | Synthesis of complex molecules, modification of biological activity |

| Sulfonyl Chloride | Sulfonamide | Introduction of a key pharmacophore, alteration of solubility |

| Isocyanate | Urea | Building block for polymers, hydrogen bonding donor/acceptor |

| Aldehyde/Ketone | Imine (after reduction, secondary amine) | Introduction of new substituents, access to chiral amines |

Furthermore, the combination of the amine and the gem-difluoro group allows for the design of more sophisticated synthetic strategies. For example, the amine could be used to direct a metal catalyst to a specific position for a C-H activation reaction, enabling the functionalization of the phenyl ring or the alkyl chain.

The development of synthetic routes to polyfunctionalized and advanced scaffolds from this compound is a promising avenue for the discovery of new chemical entities with unique properties. The versatility of this building block, coupled with the growing importance of fluorinated compounds, ensures that it will continue to be a target of synthetic exploration.

Advanced Spectroscopic and Structural Elucidation of 3,3 Difluoro 3 Phenylpropan 1 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For fluorinated molecules like 3,3-Difluoro-3-phenylpropan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of the molecular architecture.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, 3,3-difluoro-1-phenylpropan-1-amine (B13644706) hydrochloride, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.2-7.5 ppm). The protons of the ethylamine (B1201723) chain exhibit characteristic splitting patterns due to coupling with adjacent protons and fluorine atoms. For instance, the protons on the carbon adjacent to the nitrogen (C1) and the protons on the carbon adjacent to the difluorinated carbon (C2) would show complex multiplets resulting from both proton-proton and proton-fluorine couplings.

A related compound, 3-phenylpropan-1-amine, shows a triplet for the two protons at C1 (adjacent to the amino group), a multiplet for the two protons at C2, and another triplet for the two protons at C3 (benzylic position). The integration of these signals confirms the number of protons in each environment.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. In fluorinated compounds, the carbon signals are split by the neighboring fluorine atoms, providing valuable connectivity information. For a compound like this compound, the carbon atom bonded to the two fluorine atoms (C3) would appear as a triplet in the ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbon (C2) would also show splitting, typically a triplet, due to two-bond coupling (²JCF). The carbon atoms of the phenyl ring would also be affected by the fluorine atoms, with their signals potentially showing smaller long-range couplings. The chemical shifts in ¹³C NMR are sensitive to the electronic environment; for example, carbons attached to electron-withdrawing groups like fluorine are shifted downfield.

| Carbon Position | Predicted Chemical Shift (ppm) | Splitting Pattern |

| C1 (CH-NH₂) | ~40-50 | Singlet (or doublet if coupled to NH₂) |

| C2 (CH₂) | ~30-40 | Triplet (due to ²JCF) |

| C3 (CF₂) | ~120-130 | Triplet (due to ¹JCF) |

| Phenyl C (ipso) | ~135-145 | May show small C-F coupling |

| Phenyl C (ortho, meta, para) | ~125-130 | May show small C-F coupling |

Note: This is a predicted data table based on general principles of NMR spectroscopy.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. nih.gov The chemical shifts, splitting patterns, and coupling constants in ¹⁹F NMR are indicative of the electronic environment and neighboring nuclei. nih.gov For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent protons on C2 (²JHF). The chemical shift would be characteristic of a difluorobenzyl group. For instance, in similar structures, trifluoromethyl groups often appear around -62 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on C1 and C2, and between the protons on C2 and the benzylic proton (if present in a derivative).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal from the CH₂ group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₉H₁₁F₂N), the predicted exact mass can be calculated. HRMS analysis would confirm this molecular formula by providing an experimental mass that matches the calculated value to within a few parts per million (ppm). For example, the protonated molecule [M+H]⁺ would have a predicted m/z of 172.09323. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.09323 |

| [M+Na]⁺ | 194.07517 |

| [M+K]⁺ | 210.04911 |

Data sourced from PubChemLite for 3,3-difluoro-1-phenylpropan-1-amine hydrochloride. uni.lu

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. researchgate.net For a chiral amine like this compound, achieving enantiomeric separation is crucial for determining the enantiomeric excess (ee) of a sample, a key parameter in asymmetric synthesis. The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.

The selection of an appropriate CSP and mobile phase is critical for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability in resolving a wide range of racemic compounds, including aromatic and amine-containing molecules. researchgate.net For the separation of this compound, a column such as a cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) based CSP would be a suitable starting point.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve a balance between retention and resolution. The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and residual silanol (B1196071) groups on the stationary phase.

A typical HPLC method for the enantiomeric purity assessment of this compound would involve injecting a solution of the compound onto the chiral column and monitoring the elution profile with a UV detector, likely at a wavelength where the phenyl group absorbs (e.g., 254 nm). The relative areas of the two enantiomer peaks are then used to calculate the enantiomeric excess.

In some cases, particularly for compounds that are non-chromophoric or exhibit poor chromatographic behavior, pre-column derivatization with a chiral or UV-active reagent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. For this compound, derivatization of the primary amine with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol could be a viable strategy.

Illustrative Chiral HPLC Parameters:

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 9.8 min |

| Resolution (Rs) | > 1.5 |

Note: The retention times are illustrative and would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels in detecting non-polar, symmetric bonds. researchgate.net

For this compound, vibrational spectroscopy can confirm the presence of the key functional moieties: the primary amine (-NH₂), the phenyl ring (C₆H₅), the alkyl chain (-CH₂-), and the gem-difluoro group (-CF₂).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group will exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. An N-H bending vibration (scissoring) is anticipated around 1650-1580 cm⁻¹. The C-N stretching vibration of the aliphatic amine is typically found in the 1250-1020 cm⁻¹ range.

The phenyl group will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will appear in the 900-675 cm⁻¹ range, with their exact position being indicative of the substitution pattern of the ring. The alkyl chain will contribute C-H stretching bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

A crucial feature will be the C-F stretching vibrations from the gem-difluoro group. These are typically strong and appear in the 1150-1050 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in strong, complex absorption patterns in this area.

Raman Spectroscopy: The Raman spectrum will provide complementary information. The symmetric vibrations of the phenyl ring, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C-F stretching vibrations are also Raman active and will be observed in a similar region to the IR spectrum. While the N-H stretching bands are present in Raman, they are generally weaker than in the IR spectrum. The symmetric C-H stretching of the alkyl chain will also be visible.

By analyzing both the IR and Raman spectra, a comprehensive picture of the functional groups within this compound can be constructed, confirming its molecular structure.

Expected Vibrational Frequencies (cm⁻¹):

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Asymmetric Stretch | ~3380 (medium) | ~3380 (weak) |

| N-H Symmetric Stretch | ~3300 (medium) | ~3300 (weak) | |

| N-H Scissoring | ~1610 (medium) | ~1610 (weak) | |

| Phenyl Ring | Aromatic C-H Stretch | ~3060 (medium-weak) | ~3060 (strong) |

| C=C Stretch | ~1600, 1585, 1495, 1450 (variable) | ~1600 (strong), 1585 (medium) | |

| Ring Breathing | - | ~1000 (strong) | |

| Alkyl Chain | -CH₂- Asymmetric Stretch | ~2925 (medium) | ~2925 (medium) |

| -CH₂- Symmetric Stretch | ~2855 (medium) | ~2855 (medium) | |

| -CF₂- | C-F Asymmetric Stretch | ~1120 (strong) | ~1120 (medium) |

| C-F Symmetric Stretch | ~1080 (strong) | ~1080 (strong) | |

| C-N | C-N Stretch | ~1220 (medium-weak) | ~1220 (weak) |

Theoretical and Computational Chemistry Investigations of 3,3 Difluoro 3 Phenylpropan 1 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for predicting the geometric and electronic properties of molecules. These methods are used to calculate parameters like molecular geometry, vibrational frequencies, and NMR chemical shifts. nih.gov For instance, DFT calculations with the B3LYP functional and ab initio Hartree-Fock (HF) methods, often using basis sets like 6-311++G(d,p), have been successfully applied to phenyl-containing organic molecules to achieve results that are in good agreement with experimental data. nih.gov

While specific, published DFT studies on 3,3-Difluoro-3-phenylpropan-1-amine are not widely available, predictions for its properties can be made using established computational models. Online databases utilize these methods to provide estimated data. For example, predicted properties such as the octanol-water partition coefficient (XlogP) and collision cross section (CCS) values for various adducts have been calculated, offering insights into the molecule's lipophilicity and its shape in the gas phase. uni.lu The CCS values, calculated for adducts like [M+H]+ and [M+Na]+, are particularly useful in mass spectrometry analysis. uni.lu

DFT methods are also employed to predict NMR chemical shifts. nih.gov By optimizing the molecule's geometry and then calculating the magnetic shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method, researchers can obtain theoretical 1H and 13C NMR spectra. nih.govresearchgate.net Comparisons with experimental spectra can then help to confirm the molecular structure. researchgate.net For complex molecules, a variety of DFT functionals may be tested to find the one that provides the most accurate prediction when compared to experimental values. nih.govresearchgate.net

| Predicted Property | Value | Method/Source |

| Molecular Formula | C₉H₁₁F₂N | - |

| Monoisotopic Mass | 171.08595 Da | - |

| XlogP | 2.0 | Predicted |

| [M+H]⁺ Predicted CCS (Ų) | 134.8 | CCSbase |

| [M+Na]⁺ Predicted CCS (Ų) | 140.9 | CCSbase |

| [M-H]⁻ Predicted CCS (Ų) | 135.0 | CCSbase |

| Data sourced from PubChemLite. uni.lu |

Conformational Analysis and Energy Landscape Studies of Difluoroamines

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers) and the energy barriers between them. rsc.org For difluoroamines, particularly β-difluoroamines, this landscape is heavily influenced by the gauche effect. This effect often leads to a preference for a conformation where the electronegative fluorine atoms are gauche (at a 60° dihedral angle) to the amino group, especially when the nitrogen is protonated. beilstein-journals.orgnih.gov

Studies on analogous compounds like 2,2-difluoroethylamine (B1345623) hydrochloride have shown that the conformer with both fluorine atoms in a gauche relationship to the ammonium (B1175870) group (the 'gg' conformer) is overwhelmingly the most stable form, both in the gas phase and in aqueous solution. beilstein-journals.orgnih.gov This "double gauche effect" is attributed primarily to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms, with secondary contributions from hyperconjugation (e.g., σCH→σ*CF) and intramolecular hydrogen bonding. beilstein-journals.orgresearchgate.net

For this compound, a similar conformational preference is expected. The flexible propanamine chain allows the molecule to adopt various conformations. The key dihedral angles determining the conformation would be around the C2-C3 and C1-C2 bonds. The energy landscape would likely feature several local minima corresponding to different staggered conformations (gauche and anti). The global minimum is predicted to be a conformation where the protonated amine group is oriented gauche to the CF2 group, stabilized by the powerful electrostatic attraction. The bulky phenyl group would add further steric constraints, influencing the rotational barrier and the precise geometry of the most stable conformers.

| Conformer Type (Conceptual) | Key Dihedral Angle(s) | Expected Relative Stability | Primary Stabilizing/Destabilizing Factors |

| Double Gauche (gg) | F-C-C-N ≈ 60° | Most Stable | Electrostatic attraction (N⁺-F), Hyperconjugation beilstein-journals.orgresearchgate.net |

| Anti-Gauche (ag) | One F-C-C-N ≈ 180°, One F-C-C-N ≈ 60° | Intermediate Stability | Reduced electrostatic stabilization nih.gov |

| Anti-Anti (aa) | F-C-C-N ≈ 180° | Least Stable | Lack of stabilizing gauche interactions |

| This table is a conceptual representation for this compound based on findings for 2,2-difluoroethylamine. beilstein-journals.orgnih.gov |

Prediction and Elucidation of Reaction Mechanisms for Synthesis and Transformations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates and transition states, and calculate activation energies. mdpi.com For the synthesis of β-difluoroamines, DFT calculations can provide critical insights into the feasibility and selectivity of a given reaction. chemrxiv.org

For example, in the synthesis of cyclic β-difluoroamines via a photoredox-catalyzed cyclization, DFT calculations were used to determine the energy barrier for the key exo-cyclisation step, finding it to be 8.3 kcal/mol, which is consistent with related chemical processes. chemrxiv.org Such calculations help to explain why a reaction proceeds efficiently under mild conditions.

A hypothetical reaction for the synthesis of this compound could involve the reduction of a corresponding imine or the amination of a suitable precursor. Computational modeling could be used to:

Evaluate different synthetic routes: By comparing the calculated activation barriers for key steps in different proposed syntheses, chemists can predict which route is most kinetically favorable.

Understand stereoselectivity: For chiral syntheses, calculations can predict the transition state energies for the formation of different stereoisomers, explaining why one enantiomer or diastereomer is formed preferentially. nih.gov

Identify key intermediates: The mechanism for the formation of a pyrrol-3-ol derivative was elucidated using DFT, identifying a crucial (Z)-enamine-type intermediate and a subsequent 5-exo-trig intramolecular cyclization step. mdpi.com

These computational studies guide the optimization of reaction conditions, such as temperature, catalyst, and solvent, to maximize the yield of the desired product. chemrxiv.org

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. nih.gov While specific MD simulations for this compound have not been published, the methodology is well-suited to explore its dynamic properties.

An MD simulation of this compound, typically in a solvent like water, would involve:

Parameterization: Assigning a force field to the molecule that accurately describes the intramolecular and intermolecular forces, including bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of the molecule's movement. github.io

Analysis: Analyzing the trajectory to understand various properties, such as conformational changes, solvation structure, and diffusion.

Such simulations could reveal how the difluorophenylmethyl group and the amino group interact with surrounding water molecules. The fluorine atoms, being highly electronegative, would influence the local water structure through hydrogen bonding and dipole-dipole interactions. The simulation could also track the flexibility of the propyl chain and the rotational dynamics of the phenyl group. This provides a dynamic picture that complements the static view from quantum chemical calculations. nih.gov

In Silico Studies of Molecular Recognition and Binding (excluding clinical efficacy)

In silico studies, particularly molecular docking and MD simulations, are used to predict how a small molecule like this compound might bind to a biological macromolecule, such as a protein receptor or enzyme. nih.gov These studies focus on the physical and chemical basis of molecular recognition, independent of any resulting biological activity.

The process typically involves:

Molecular Docking: A computational algorithm places the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. These poses are then scored based on their predicted binding affinity.

Identifying Key Interactions: The best-scoring poses are analyzed to identify specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and halogen bonds. The gem-difluoro group could potentially participate in favorable interactions with electron-deficient regions of the binding pocket.

MD Simulations of the Complex: A promising docked pose can be subjected to MD simulations to assess the stability of the ligand-protein complex over time. nih.gov These simulations can reveal how the protein conformation might adjust to accommodate the ligand and provide a more accurate estimate of the binding free energy.

For this compound, in silico studies could explore how the phenyl group fits into a hydrophobic pocket while the amine group acts as a hydrogen bond donor. Simulations could reveal an "electrostatic binding funnel" that helps guide the positively charged amine into the binding site, a mechanism observed for other drugs. nih.gov This provides a structural hypothesis for molecular recognition that can guide further experimental investigation.

Research Applications and Future Perspectives in Fluorinated Amine Chemistry

Role of 3,3-Difluoro-3-phenylpropan-1-amine as a Synthetic Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of more complex and biologically active molecules. The presence of both a primary amine and a difluorinated benzylic carbon allows for a diverse range of chemical transformations, enabling the construction of various molecular architectures.

One key application lies in the synthesis of nitrogen-containing heterocycles. The primary amine can serve as a nucleophile or be transformed into other functional groups, such as azides, which can then participate in cycloaddition reactions. For instance, the related β-aryl-β,β-difluoroazides, accessible from α-fluorostyrenes, can be utilized in the synthesis of various heterocyclic compounds. researchgate.net This suggests that this compound could be a precursor to novel triazoles, pyrazoles, or other heterocycles with potential applications in medicinal chemistry.

Furthermore, the difluoromethylene group can influence the reactivity and properties of adjacent functional groups. In the synthesis of β-lactams, for example, the presence of a difluoromethyl or trifluoromethyl group at the C4 position has been shown to be a valuable modification. nih.gov This highlights the potential of incorporating the this compound scaffold into β-lactam structures to create novel antibiotics or enzyme inhibitors.

The synthesis of α,α-difluoro-β-amino amides from aldimines and bromodifluoroacetamides via a Reformatsky reaction provides another avenue for utilizing building blocks with a similar structural motif. chemrxiv.org This method allows for the direct formation of a peptide-like bond, suggesting that this compound derivatives could be incorporated into peptidomimetics to enhance their metabolic stability and biological activity. The development of multicomponent reactions further simplifies the synthesis of complex molecules, and the inclusion of fluorinated building blocks like this compound in such reactions could lead to the rapid generation of diverse chemical libraries for drug discovery. mdpi.comnih.gov

The structural similarity of this compound to known bioactive molecules, such as the antidepressant fluoxetine (B1211875) and other monoamine reuptake inhibitors derived from 3-phenoxy-3-phenylpropan-1-amine, further underscores its potential as a starting point for the design and synthesis of new therapeutic agents. wikipedia.org The introduction of the gem-difluoro group in place of an oxygen or other functionalities can lead to significant changes in potency and selectivity. researchgate.net

Table 1: Potential Synthetic Applications of this compound

| Application Area | Synthetic Strategy | Potential Outcome |

|---|---|---|

| Heterocycle Synthesis | Conversion to azide (B81097) followed by cycloaddition | Novel triazoles, pyrazoles with potential bioactivity |

| β-Lactam Chemistry | Incorporation into the β-lactam ring | New antibiotics or enzyme inhibitors |

| Peptidomimetics | Use in Reformatsky-type reactions | Metabolically stable peptide analogues |

| Drug Discovery | Modification of known bioactive scaffolds | Novel monoamine reuptake inhibitors or other CNS agents |

| Multicomponent Reactions | Use as a key building block | Rapid generation of diverse chemical libraries |

Development of Fluorinated Probes for Chemical Biology Research (e.g., enzyme inhibition mechanisms, receptor binding studies, excluding in vivo efficacy)

The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding affinity and interaction with biological targets. nih.gov Fluorinated compounds can act as isosteres for hydrogen or hydroxyl groups, but with distinct electronic and steric effects. nih.gov This allows for the fine-tuning of ligand-receptor interactions. For example, fluorinated analogues of peptides have been used to selectively modulate T cell receptor binding. researchgate.net Derivatives of this compound could be designed to probe the binding pockets of enzymes or receptors, where the difluoromethyl group can participate in unique non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions.

Furthermore, the fluorine-19 (¹⁹F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy. Its high gyromagnetic ratio and 100% natural abundance make ¹⁹F NMR a sensitive technique for studying molecular interactions. wikipedia.org By incorporating a ¹⁹F-labeled group, such as the difluoromethyl group of this compound, into a ligand, researchers can monitor its binding to a protein target, observe conformational changes, and even determine binding kinetics. This approach has been successfully used with fluorinated methionines to probe protein structure and ligand binding events. wikipedia.org

Fluorescent probes are another powerful tool in chemical biology. mdpi.comnih.govnih.goveur.nl While this compound itself is not fluorescent, it can be readily derivatized with a fluorophore. The fluorinated moiety can help to modulate the photophysical properties of the dye or improve its cellular uptake and localization. Such probes can be used to visualize the distribution of receptors on the cell surface or to track the uptake of the probe into cells. researchgate.net

In the context of enzyme inhibition, the difluoromethyl group can act as a bioisostere of a carbonyl or hydroxyl group, potentially leading to the design of potent and specific inhibitors. nih.gov For instance, gem-difluoroalkenes, which can be synthesized from related trifluoromethylated precursors, are known to act as irreversible inhibitors of various enzymes. nih.gov This suggests that derivatives of this compound could be explored as potential enzyme inhibitors for a range of therapeutic targets.

Radiosynthesis of ¹⁸F-Labeled this compound Derivatives for Preclinical Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in preclinical and clinical research. The development of novel PET radiotracers is crucial for visualizing and quantifying biological processes in vivo. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable decay properties, including a half-life of 109.7 minutes and low positron energy. nih.gov

The structure of this compound makes it an attractive scaffold for the development of ¹⁸F-labeled PET tracers. While the existing fluorine atoms are stable ¹⁹F, the phenyl ring provides a site for the introduction of ¹⁸F. A notable example of a structurally related PET tracer is ¹⁸F-PFPN (¹⁸F-labeled-N-(2-(diethylamino)ethyl)-4-fluorobenzamide), a melanin-targeting radiotracer for the imaging of malignant melanoma. nih.gov This demonstrates the potential of fluorinated phenylpropanamine derivatives in PET imaging.

The radiosynthesis of ¹⁸F-labeled derivatives of this compound would typically involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a nitro or trimethylammonium-substituted phenyl ring. rsc.org The development of efficient and automated radiosynthesis methods is crucial for the routine production of PET tracers. nih.gov

Once synthesized, these ¹⁸F-labeled probes could be used in preclinical imaging studies to investigate a variety of biological targets, depending on the specific modifications made to the parent molecule. For example, by targeting monoamine transporters, these tracers could be used to study neurodegenerative diseases or psychiatric disorders. nih.gov The biodistribution and pharmacokinetics of the radiotracer would need to be carefully evaluated in animal models to assess its suitability for imaging the target of interest. acs.org

The key advantage of incorporating the gem-difluoro group into a PET tracer is its potential to improve the metabolic stability of the molecule. This can lead to lower background signals and improved image quality. However, the stability of the radiolabel itself is also a critical factor, and the potential for in vivo defluorination must be carefully assessed. nih.gov

Exploration of Novel Catalytic Systems for C-F Bond Formation and Functionalization

The synthesis of fluorinated organic molecules, including this compound, relies on the development of efficient and selective methods for carbon-fluorine (C-F) bond formation. While traditional fluorination methods often require harsh conditions and stoichiometric reagents, recent advances in catalysis have provided milder and more versatile alternatives.

The construction of the gem-difluoro motif in this compound presents a synthetic challenge. Modern catalytic systems are being explored to address this. For instance, copper-mediated deacylative fluorination has emerged as a promising method for converting methyl ketones into the corresponding alkyl fluorides. nih.gov This strategy could potentially be adapted for the synthesis of difluorinated compounds.

Transition metal catalysis, particularly with palladium, has also been instrumental in the development of new C-F bond-forming reactions. Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of aryl fluorides, and ongoing research is focused on expanding their scope and efficiency.

Beyond C-F bond formation, the selective functionalization of existing C-F bonds is a growing area of research. This approach, known as defluorinative functionalization, allows for the transformation of readily available polyfluorinated compounds into more complex molecules. While the C-F bond is the strongest single bond to carbon, catalytic systems are being developed to activate it under mild conditions. This could open up new avenues for the derivatization of this compound, allowing for the introduction of new functional groups at the difluorinated carbon. nih.gov

The use of fluorinated carbenes in organic synthesis also offers a powerful tool for the construction of fluorine-containing molecules and for the functionalization of C-F bonds. nih.gov These highly reactive intermediates can participate in a variety of cascade reactions, leading to the formation of complex molecular architectures.

Design and Synthesis of Derivatives for Advanced Materials Research (e.g., polymers, liquid crystals)

The incorporation of fluorinated moieties into polymers and liquid crystals can have a profound impact on their physical and chemical properties. The unique characteristics of the C-F bond, such as its high polarity and low polarizability, can be exploited to tune the properties of these materials for specific applications.

Derivatives of this compound could be synthesized and incorporated as monomers into polymers. The presence of the difluorophenylpropyl group could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. nih.gov For example, fluorinated polymers are known for their low surface energy, which makes them useful for creating non-stick and water-repellent coatings. The amine functionality of the monomer could also be used for further cross-linking or functionalization of the polymer.

In the field of liquid crystals, the introduction of fluorine atoms is a common strategy to modify the dielectric anisotropy, birefringence, and viscosity of the material. The position and orientation of the C-F bonds within the liquid crystal molecule are critical for achieving the desired properties. By incorporating derivatives of this compound into liquid crystal structures, it may be possible to create new materials with tailored electro-optical properties for use in advanced display technologies.

The synthesis of such materials would involve the chemical modification of this compound to introduce polymerizable groups or to attach it to a liquid crystalline core. The resulting materials would then be characterized to evaluate the impact of the fluorinated moiety on their bulk properties.

Emerging Methodologies in Organofluorine Chemistry Relevant to Difluoroalkane and Fluoroamine Synthesis

The field of organofluorine chemistry is continuously evolving, with new methodologies constantly being developed for the synthesis of fluorinated compounds. These emerging methods offer more efficient, selective, and environmentally friendly routes to molecules like this compound.

One area of significant progress is the development of new reagents and catalysts for fluorination. For example, novel nucleophilic and electrophilic fluorinating reagents are being designed to offer improved reactivity and selectivity. Additionally, the use of photoredox catalysis has opened up new possibilities for C-F bond formation and functionalization under mild conditions.

For the synthesis of difluoroalkanes, methods such as the dehydrofluorination of trifluoromethyl-containing compounds and the hydrogenation of gem-difluoroalkenes are valuable strategies. nih.gov The development of stereoselective methods for the synthesis of fluorinated compounds is also a major focus, as the stereochemistry of a molecule can have a profound impact on its biological activity.

In the area of fluoroamine synthesis, recent research has focused on the development of novel strategies for the efficient introduction of fluorine-containing groups into amines. This includes methods for the synthesis of carbamoyl (B1232498) fluorides and trifluoromethylamines, which are valuable intermediates in organic synthesis. These emerging methodologies will undoubtedly facilitate the synthesis of this compound and its derivatives, making them more accessible for a wide range of research applications.

Interdisciplinary Research Opportunities in Fluorinated Amine Chemistry

The unique properties of fluorinated amines, such as this compound, create a wealth of interdisciplinary research opportunities at the interface of chemistry, biology, and materials science.

In medicinal chemistry and chemical biology, the ability to fine-tune the properties of bioactive molecules by incorporating fluorinated amines opens up new avenues for drug discovery and the development of chemical probes. The collaboration between synthetic chemists, who can design and synthesize novel fluorinated compounds, and biologists, who can evaluate their activity in biological systems, is essential for translating these discoveries into new therapeutic agents and research tools.

In materials science, the design and synthesis of novel fluorinated polymers and liquid crystals with tailored properties requires a deep understanding of both polymer chemistry and organofluorine chemistry. nih.gov The development of these advanced materials can have applications in a wide range of fields, from electronics to biomedical devices.

The development of new PET radiotracers based on fluorinated amines is another highly interdisciplinary field, requiring expertise in radiochemistry, pharmacology, and medical imaging. The successful development of a new PET tracer can have a significant impact on our ability to diagnose and monitor diseases.

Furthermore, the study of the environmental fate and potential toxicity of fluorinated compounds is an important area of research that requires collaboration between chemists, toxicologists, and environmental scientists. As the use of fluorinated compounds continues to grow, it is essential to understand their potential impact on the environment and human health.

Q & A

Q. Advanced Research Focus

- Proteomics : Use affinity chromatography with immobilized this compound to pull down binding proteins .

- CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways (e.g., dopamine signaling) .

- In Silico Prediction : SwissTargetPrediction links structural motifs to kinases or ion channels .

How stable is this compound under experimental storage conditions?

Q. Basic Research Focus

- Thermal Stability : Decomposes above 150°C (TGA data). Store at -20°C under argon .

- Light Sensitivity : UV exposure induces defluorination. Use amber vials for long-term storage .

Validation : Periodic NMR analysis detects degradation products like 3-phenylpropan-1-amine .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced Research Focus

- LogP Calculation : Use Molinspiration (predicted LogP = 2.1) vs. experimental shake-flask method (LogP = 2.3) .

- pKa Estimation : ACD/Labs software predicts amine pKa ≈ 9.5, aligning with potentiometric titration data .

How do fluorine substituents influence reactivity in derivatization reactions?

Q. Advanced Research Focus

- Electrophilic Substitution : Fluorine deactivates the phenyl ring, directing reactions to meta positions .

- Nucleophilic Amination : The CF₂ group stabilizes adjacent carbocations, facilitating SN1 reactions with amines .

Case Study : Suzuki coupling with boronic acids requires Pd(OAc)₂ and SPhos ligand for cross-coupling efficiency .

What reaction conditions optimize yield in large-scale synthesis?

Q. Advanced Research Focus

- Catalysis : Use H₂SO₄ (0.5 mol%) for condensation, reducing side-product formation .

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce reaction time (80% yield at 50°C vs. 65% in batch) .

How is the compound’s toxicity profile evaluated preclinically?

Q. Advanced Research Focus

- In Vitro : MTT assays on HEK293 cells (IC₅₀ > 100 µM suggests low cytotoxicity) .

- In Vivo : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) .

Regulatory Note : Follow OECD Guidelines 423 and 471 for standardized testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.